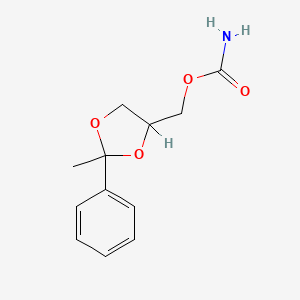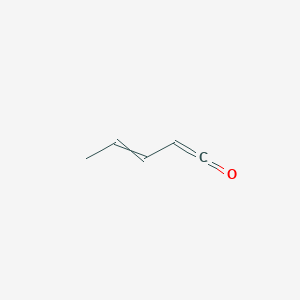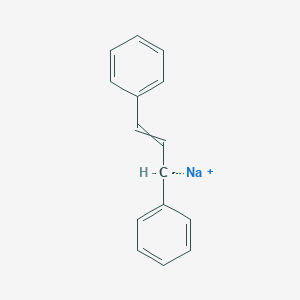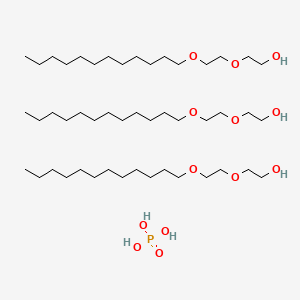
2-(2-Dodecoxyethoxy)ethanol;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Dodecoxyethoxy)ethanol;phosphoric acid is a compound that combines the properties of an alcohol and a phosphoric acid. This compound is known for its surfactant and emulsifying properties, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Dodecoxyethoxy)ethanol typically involves the reaction of dodecanol with ethylene oxide to form 2-(2-Dodecoxyethoxy)ethanol. This reaction is carried out under controlled conditions to ensure the desired product is obtained. The phosphoric acid component can be introduced by reacting the alcohol with phosphoric acid under specific conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(2-Dodecoxyethoxy)ethanol;phosphoric acid undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using phosphorus halides.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
2-(2-Dodecoxyethoxy)ethanol;phosphoric acid is used in various scientific research applications:
Chemistry: As a surfactant and emulsifier in chemical reactions.
Biology: In the preparation of biological samples and as a component in biochemical assays.
Medicine: Used in drug formulation and delivery systems.
Industry: Employed in the production of detergents, cosmetics, and other personal care products
Mechanism of Action
The mechanism of action of 2-(2-Dodecoxyethoxy)ethanol;phosphoric acid involves its ability to act as a surfactant, reducing surface tension and allowing for the formation of emulsions. The phosphoric acid component can participate in various biochemical pathways, influencing molecular targets and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Dodecyloxyethoxy)ethanol: Similar in structure but lacks the phosphoric acid component.
Diethylene glycol monododecyl ether: Another surfactant with similar properties but different molecular structure
Uniqueness
2-(2-Dodecoxyethoxy)ethanol;phosphoric acid is unique due to its combined properties of an alcohol and a phosphoric acid, making it versatile in various applications. Its ability to act as both a surfactant and an emulsifier sets it apart from other similar compounds .
Properties
CAS No. |
35497-92-8 |
|---|---|
Molecular Formula |
C48H105O13P |
Molecular Weight |
921.3 g/mol |
IUPAC Name |
2-(2-dodecoxyethoxy)ethanol;phosphoric acid |
InChI |
InChI=1S/3C16H34O3.H3O4P/c3*1-2-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17;1-5(2,3)4/h3*17H,2-16H2,1H3;(H3,1,2,3,4) |
InChI Key |
NTXPBMVZMCEJFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCO.CCCCCCCCCCCCOCCOCCO.CCCCCCCCCCCCOCCOCCO.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


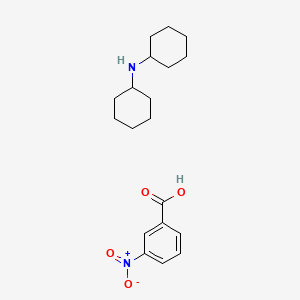
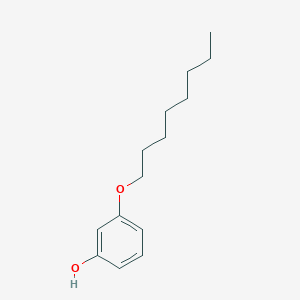
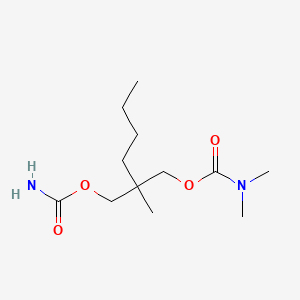
![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)

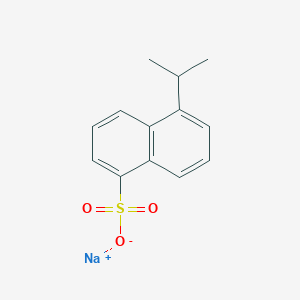
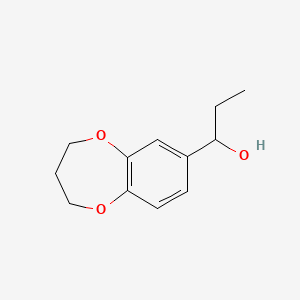
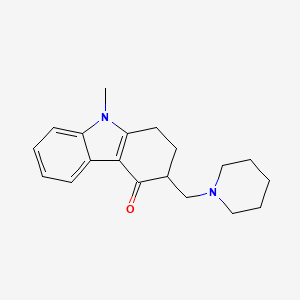
![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)

